1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c20-18(12-11-15-7-3-1-4-8-15)19-13-17(14-19)23(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNUEKGNZIZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidine-3-one as a starting material, which undergoes a series of reactions including sulfonylation and alkylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The azetidine ring can be used as a building block for the synthesis of polymers and other materials with desirable properties.
Biological Studies: The compound can be used in studies to understand the behavior of azetidine-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyclohexylsulfonyl group and the azetidine ring are likely to play key roles in these interactions, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
Key Observations:
Sulfonyl Group Variations: The target compound’s cyclohexylsulfonyl group (electron-withdrawing, bulky) contrasts with the 4-methoxyphenylsulfonyl group in , which introduces electron-donating methoxy substituents. This difference likely affects solubility and metabolic stability.
The 3-methylthiophen-2-yl group in introduces a sulfur-containing heterocycle, which may improve binding to metal ions or thiol-containing biological targets.
The 1-methylindole-3-yl ethanone in adds a nitrogen-rich heterocycle, which could enhance interactions with aromatic amino acids in enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
